ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring substituted with a phenyl group, a methyl group, and an ethyl ester group, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
The primary targets of ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
The specific mode of action of This compound It’s known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound might interact with its targets and induce changes in their function.
Biochemical Pathways
The exact biochemical pathways affected by This compound Triazole compounds have been found to show versatile biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of the action of This compound Triazole compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that the synthesis of triazole compounds can be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism. The compound’s interaction with proteins often involves binding to active sites, leading to enzyme inhibition or activation. These interactions are crucial for understanding the compound’s role in biochemical processes .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, affecting their activity. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. The compound’s effects on metabolic flux and metabolite levels are significant, as it can inhibit key enzymes, leading to altered metabolic activity. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall efficacy and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is critical for its interaction with target biomolecules and subsequent biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions (Cu(I)) to form the triazole ring.
Preparation of Azide: The azide precursor can be synthesized by reacting an amine with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the corresponding diazonium salt, which is then treated with sodium azide (NaN3).
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI), in a solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Esterification: The resulting triazole compound is then esterified using ethanol and a suitable acid catalyst, such as sulfuric acid (H2SO4), to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or other substituted triazoles.
Scientific Research Applications
Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding due to its triazole moiety, which can interact with biological targets.
Material Science: It is used in the development of new materials, such as polymers and coatings, due to its stability and functional groups.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate: Lacks the methyl group at the 5-position.
Methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate: Has a methyl ester instead of an ethyl ester.
1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the ester group, existing as a carboxylic acid.
Uniqueness
This compound is unique due to the presence of both the ethyl ester and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 5-methyl-1-phenyltriazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)11-9(2)15(14-13-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRRVXYRKNYGCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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